1H-[1,3]Thiazolo[4,5-G]indazole

Synthetic Chemistry Regioselectivity Heterocycle Synthesis

1H-[1,3]Thiazolo[4,5-G]indazole (CAS 19546-90-8), also named 1H-pyrazolo[4,3-g][1,3]benzothiazole, is a planar, aromatic heterotricyclic scaffold (C8H5N3S, MW 175.21) formed by the fusion of thiazole and indazole rings. It serves as a versatile building block in medicinal chemistry, particularly for constructing kinase inhibitors and acetylcholinesterase modulators.

Molecular Formula C8H5N3S
Molecular Weight 175.209
CAS No. 19546-90-8
Cat. No. B579783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-[1,3]Thiazolo[4,5-G]indazole
CAS19546-90-8
Synonyms1H-Pyrazolo[4,3-g]benzothiazole(8CI,9CI)
Molecular FormulaC8H5N3S
Molecular Weight175.209
Structural Identifiers
SMILESC1=CC2=C(C3=C1C=NN3)SC=N2
InChIInChI=1S/C8H5N3S/c1-2-6-8(12-4-9-6)7-5(1)3-10-11-7/h1-4H,(H,10,11)
InChIKeyXDRZGOWOPPYMAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-[1,3]Thiazolo[4,5-G]indazole (CAS 19546-90-8): Core Scaffold Identification for Procurement and Research


1H-[1,3]Thiazolo[4,5-G]indazole (CAS 19546-90-8), also named 1H-pyrazolo[4,3-g][1,3]benzothiazole, is a planar, aromatic heterotricyclic scaffold (C8H5N3S, MW 175.21) formed by the fusion of thiazole and indazole rings . It serves as a versatile building block in medicinal chemistry, particularly for constructing kinase inhibitors and acetylcholinesterase modulators [1]. The unsubstituted core provides a defined regioisomeric framework (thiazole fused at the [4,5-g] face of indazole) that dictates the geometry and electronic properties of downstream derivatives, making precise identification essential for reproducible research and scale-up procurement.

1 Defined [4,5-g] regioisomer core for kinase inhibitor and AChE modulator design
2 Unsubstituted heterocycle enables parallel derivatization at N1, C3, and C7 positions
3 Planar aromatic scaffold positions sulfur to mimic adenine-binding motif in kinase ATP pockets

Why Generic Substitution of 1H-[1,3]Thiazolo[4,5-G]indazole with Other Fused Indazoles Leads to Irreproducible Results


The term “thiazoloindazole” encompasses multiple regioisomers with distinct ring-fusion patterns (e.g., [5,4-e], [4,5-e], [5,4-g]). These isomers cannot be interchanged without altering the three-dimensional presentation of substituents and electronic distribution across the π-system [1]. In kinase inhibitor programs, the [4,5-g] regioisomer uniquely places the thiazole sulfur in a geometry that mimics the adenine-binding motif, whereas the [5,4-e] isomer orients the heteroatom array differently, leading to loss of potency or selectivity [2]. Consequently, substituting the [4,5-g] scaffold with a generic “thiazoloindazole” without rigorous regioisomer verification jeopardizes SAR continuity, patent validity, and biological reproducibility.

Regioisomer mismatch: “Thiazoloindazole” includes [5,4-e], [4,5-e], and other isomers; only the [4,5-g] placement orients the thiazole sulfur for adenine-site mimicry. Using the wrong isomer may drastically alter target engagement.

SAR discontinuity: Reported head-to-head data show >4-fold difference in cell-model response between [4,5-g] and [5,4-e] analogs. Substitution without verification risks obscuring true structure–activity trends.

Reproducibility & IP risk: Replacing [4,5-g] with a generic fused indazole may not reproduce kinase selectivity profiles and can weaken patent position due to regioisomer ambiguity.

Quantitative Differentiation Evidence for 1H-[1,3]Thiazolo[4,5-G]indazole Against Closest Analogs


Regioselective Synthesis Yield: [4,5-g] vs [5,4-e] Thiazoloindazole Isomers

The Chakrabarty et al. (2008) synthesis demonstrates that the [4,5-g] regioisomer can be obtained in high overall yields (82–87%) starting from 6-nitroindazole, whereas the isomeric [5,4-e] series requires 5-nitroindazole and achieves slightly lower yields (76–81%) under comparable conditions [1]. The regioselective cyclisation of thioureidoindazoles and indazolyl dithiocarbamates is the key differentiator.

Synthetic yield: [4,5-g] vs [5,4-e]
Direct comparison
82–87% vs 76–81%
Higher synthetic accessibility supports procurement scalability evaluation.
Three-step route from respective nitroindazoles; similar conditions.
Synthetic Chemistry Regioselectivity Heterocycle Synthesis

Anticancer Screening: [4,5-g] Derivative Exhibits Selective Cytotoxicity vs [5,4-e] Analog

In the same study, a panel of thiazoloindazoles was screened against human cancer cell lines. One [4,5-g]-derived 2-alkylamino compound (8b) displayed significant cytotoxicity with an IC50 of 12.5 µM against MCF-7 cells, while the corresponding [5,4-e] analogue (7b) showed IC50 > 50 µM [1]. Although only a single compound pair was directly compared, the data indicate that the fusion regiochemistry can modulate activity by more than 4-fold.

Cytotoxicity: MCF-7 cell model
Direct comparison
[4,5-g] IC50 12.5 µM vs [5,4-e] IC50 >50 µM
Reported cell-model response context; >4-fold differential observed.
Single derivative pair; MTT assay, 48 h. Broader panel needed.
Anticancer Activity Cytotoxicity Cancer Cell Lines

AChE Inhibition: Thiazoloindazole Core vs Donepezil

Laghchioua et al. (2024) reported that thiazoloindazole-based 6b core derivatives exhibit AChE IC50 values below 1.0 µM, with the best compound (Tl45b) achieving an IC50 of 0.071 ± 0.014 µM [1]. In molecular docking, several nitroindazole precursors outperformed the reference drug donepezil (docking score –11.2 kcal/mol for the thiazoloindazole scaffold vs –9.8 kcal/mol for donepezil) [1]. This positions the [4,5-g] scaffold as a superior starting point for CNS-penetrant AChE inhibitors compared to the donepezil chemotype.

AChE inhibition & docking
Cross-study comparable
IC50 0.071 µM (Tl45b); docking –11.2 vs donepezil –9.8 kcal/mol
Supports CNS-penetrant profiling; docking pre-organization context.
Direct IC50 comparison with donepezil not performed in same assay.
Acetylcholinesterase Inhibition Alzheimer's Disease Molecular Docking

Kinase Selectivity: [4,5-g]-Dihydro Derivative vs Indazole-Based Kinase Inhibitors

Patent US20090093474A1 discloses thiazolyl-dihydro-indazoles as selective CDK inhibitors. The exemplified [4,5-g] dihydro compound (Example 12) inhibits CDK2/Cyclin E with an IC50 of 47 nM, whereas the corresponding indazole (non-thiazole fused) analogue (Example 3) exhibits an IC50 of 210 nM [1]. The thiazole fusion therefore enhances CDK2 potency by approximately 4.5-fold.

CDK2 target engagement
Cross-study comparable
[4,5-g]-dihydro IC50 47 nM vs indazole 210 nM
Supports CDK2 assay context; thiazole fusion contributes ~4.5-fold difference.
HTRF kinase assay; dihydro derivative. Selectivity panel recommended.
Kinase Inhibition CDK Cancer

Optimal Application Scenarios for 1H-[1,3]Thiazolo[4,5-G]indazole Based on Verified Differentiation


Medicinal Chemistry Lead Generation Targeting ATP-Binding Kinases

The 4.5-fold CDK2 potency advantage of the [4,5-g] dihydro derivative over the indazole parent (47 nM vs 210 nM) [1] supports its use as a privileged hinge-binding motif. Procurement of the unsubstituted 1H-[1,3]thiazolo[4,5-G]indazole core enables rapid parallel derivatisation at positions 1, 3, and 7 to scan kinase selectivity panels.

CNS Drug Discovery for Alzheimer's Disease

The sub-micromolar AChE IC50 (0.071 µM) and superior docking score relative to donepezil [1] position this scaffold as a starting point for designing brain-penetrant AChE inhibitors. The planar, low-MW core (175.21 Da) is amenable to further optimisation of CNS MPO properties.

Structure–Activity Relationship (SAR) Studies Requiring Defined Regioisomeric Building Blocks

The >4-fold difference in anticancer potency between [4,5-g] and [5,4-e] 2-alkylamino derivatives [1] necessitates the use of regioisomerically pure 1H-[1,3]thiazolo[4,5-G]indazole in SAR studies. Using the wrong isomer can obscure true structure–activity trends and lead to false negative conclusions.

Scalable Synthesis and Process Chemistry

The 82–87% overall yield demonstrated for the [4,5-g] regioisomer from 6-nitroindazole [1] makes it the more cost-effective candidate for large-scale synthesis compared to the [5,4-e] isomer (76–81% yield). Procurement of the core scaffold as a validated intermediate reduces in-house synthetic burden.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
Defined [4,5-g] regioisomer; sulfur placement for ATP-site mimicry
CDK2 target engagement assay; kinase selectivity panel
CNS-penetrant AChE inhibitor design
Sub-µM AChE inhibition and favorable docking score context
Brain penetrance assessment; selectivity vs donepezil scaffold
SAR studies requiring regioisomeric purity
Regiochemistry-dependent activity differential (>4-fold reported)
Verify [4,5-g] identity before parallel derivatization
Scalable building block supply
Higher reported synthetic yield route
Yield reproducibility at scale; cost-of-goods evaluation
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